N-(4-(3,8-Diazabicyclo[3.2.1]octan-3-yl)phenethyl)-7-amino-3-ethylthieno[2,3-b]pyrazine-6-carboxamide
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Overview
Description
N-(4-(3,8-Diazabicyclo[3.2.1]octan-3-yl)phenethyl)-7-amino-3-ethylthieno[2,3-b]pyrazine-6-carboxamide is a complex organic compound known for its potential applications in medicinal chemistry. This compound features a unique structure that includes a diazabicyclo octane moiety, a phenethyl group, and a thieno pyrazine core, making it a subject of interest for researchers exploring novel therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(3,8-Diazabicyclo[3.2.1]octan-3-yl)phenethyl)-7-amino-3-ethylthieno[2,3-b]pyrazine-6-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the diazabicyclo octane intermediate, followed by its coupling with a phenethyl group. The thieno pyrazine core is then introduced through a series of cyclization reactions. Each step requires precise control of reaction conditions, including temperature, pH, and the use of specific catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to scale up the process. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC) to achieve the desired quality and quantity .
Chemical Reactions Analysis
Types of Reactions
N-(4-(3,8-Diazabicyclo[3.2.1]octan-3-yl)phenethyl)-7-amino-3-ethylthieno[2,3-b]pyrazine-6-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, involving reagents like halogens or alkylating agents
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst like iron(III) chloride
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
N-(4-(3,8-Diazabicyclo[3.2.1]octan-3-yl)phenethyl)-7-amino-3-ethylthieno[2,3-b]pyrazine-6-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-(4-(3,8-Diazabicyclo[3.2.1]octan-3-yl)phenethyl)-7-amino-3-ethylthieno[2,3-b]pyrazine-6-carboxamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in inhibiting protein kinases and modulating signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
4-(3,8-Diazabicyclo[3.2.1]octan-3-yl)pyrido[4,3-d]pyrimidines: Known for their use as KRAS inhibitors.
4-(4-(3,8-Diazabicyclo[3.2.1]octan-3-yl)-8-fluoro-2-(((2R,7aS)-2-fluoro tetrahydro-1H-pyrrolizin-7a(5H)-yl)methoxy)-6-(trifluoromethyl)quinazolin-7-yl)-2-amino-7-fluorobenzo[b]thiophene-3-carbonitrile: Used in medicinal chemistry for its unique pharmacological properties.
Uniqueness
N-(4-(3,8-Diazabicyclo[3.2.1]octan-3-yl)phenethyl)-7-amino-3-ethylthieno[2,3-b]pyrazine-6-carboxamide stands out due to its unique combination of structural features, which confer specific biochemical properties. Its ability to interact with multiple molecular targets makes it a versatile compound for various research applications .
Properties
Molecular Formula |
C23H28N6OS |
---|---|
Molecular Weight |
436.6 g/mol |
IUPAC Name |
7-amino-N-[2-[4-(3,8-diazabicyclo[3.2.1]octan-3-yl)phenyl]ethyl]-3-ethylthieno[2,3-b]pyrazine-6-carboxamide |
InChI |
InChI=1S/C23H28N6OS/c1-2-15-11-26-20-19(24)21(31-23(20)28-15)22(30)25-10-9-14-3-7-18(8-4-14)29-12-16-5-6-17(13-29)27-16/h3-4,7-8,11,16-17,27H,2,5-6,9-10,12-13,24H2,1H3,(H,25,30) |
InChI Key |
TVKGACZKSOSIKZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CN=C2C(=C(SC2=N1)C(=O)NCCC3=CC=C(C=C3)N4CC5CCC(C4)N5)N |
Origin of Product |
United States |
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